2-(6-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
CAS No.:
Cat. No.: VC14795109
Molecular Formula: C17H14BrN5O
Molecular Weight: 384.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14BrN5O |
|---|---|
| Molecular Weight | 384.2 g/mol |
| IUPAC Name | 2-(6-bromoindol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C17H14BrN5O/c18-13-5-4-12-6-8-22(14(12)9-13)11-17(24)19-10-16-21-20-15-3-1-2-7-23(15)16/h1-9H,10-11H2,(H,19,24) |
| Standard InChI Key | GFLRHRDZKCGMDG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NN=C(N2C=C1)CNC(=O)CN3C=CC4=C3C=C(C=C4)Br |
Introduction
2-(6-bromo-1H-indol-1-yl)-N-( triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that combines elements of indole and triazole chemistry. It is classified as an acetamide derivative, featuring a brominated indole moiety linked to a triazolo-pyridine unit through an acetamide functional group. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities.
Synthesis
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-( triazolo[4,3-a]pyridin-3-ylmethyl)acetamide typically involves several steps. These steps often require optimization for yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound exhibits biological activities that may be beneficial in the development of novel therapeutic agents. Its unique structure, combining indole and triazole moieties, is thought to enhance its interaction with biological targets, potentially leading to applications in various fields of medicinal chemistry.
Comparison with Similar Compounds
Several compounds share structural features with 2-(6-bromo-1H-indol-1-yl)-N-( triazolo[4,3-a]pyridin-3-ylmethyl)acetamide. A comparison of some similar compounds is provided below:
Research Findings and Future Directions
Research into this compound continues to explore its potential therapeutic effects and applications across multiple scientific disciplines. Interaction studies are crucial for understanding how it interacts with biological targets, which may include enzymes or receptors. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are typically used to monitor reactions and confirm product formation.
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